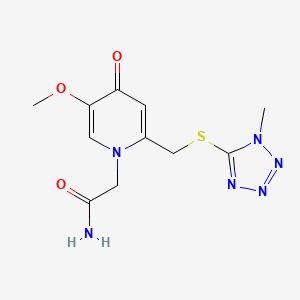
2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of compounds similar to "2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide" often focuses on their synthesis, characterization, and potential applications in various fields such as medicinal chemistry and materials science. These compounds can exhibit a range of biological and chemical activities due to their complex structures and functional groups.
Synthesis Analysis
The synthesis of related compounds typically involves linear or multistep synthetic routes that introduce specific functional groups to a core structure, enhancing the compound's activity or enabling further functionalization. For example, the synthesis of novel 2-chloro N-aryl substitutedacetamide derivatives shows the importance of selecting appropriate starting materials and reaction conditions to achieve desired products with potential cytotoxic activities (Vinayak et al., 2014).
Aplicaciones Científicas De Investigación
Anticancer Potential
- A study by Evren et al. (2019) synthesized and evaluated compounds similar to the requested chemical for their anticancer activity. One such compound, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, exhibited high selectivity and induced apoptosis in human lung adenocarcinoma cells, suggesting potential as an anticancer agent (Evren et al., 2019).
Imaging Applications
- Mathews et al. (2004) investigated a compound structurally related to the requested chemical for its use in PET imaging. The study found significant uptake in adrenal glands, kidneys, and liver, indicating potential use in imaging specific bodily regions (Mathews et al., 2004).
Mucin Biosynthesis Impact
- Ichikawa et al. (1994) studied the effects of related compounds on mucin biosynthesis in rat stomachs. This research may provide insights into the gastroprotective actions of similar compounds (Ichikawa et al., 1994).
Radiopharmaceutical Development
- Gao et al. (2016) synthesized carbon-11-labeled derivatives similar to the requested compound for potential use in radiopharmaceuticals, specifically targeting nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) (Gao et al., 2016).
Antimicrobial and Antioxidant Properties
- Naraboli and Biradar (2017) synthesized compounds with a similar structure and investigated their antimicrobial and antioxidant activities. This research indicates a possible application in treating microbial infections and oxidative stress (Naraboli & Biradar, 2017).
Beta-Lactam Antibiotic Synthesis
- Woo (1981) explored the use of a related compound in the synthesis of beta-lactam antibiotics, suggesting potential applications in developing new antibiotics (Woo, 1981).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
Propiedades
IUPAC Name |
2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3S/c1-16-11(13-14-15-16)21-6-7-3-8(18)9(20-2)4-17(7)5-10(12)19/h3-4H,5-6H2,1-2H3,(H2,12,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFUYRIETMUXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

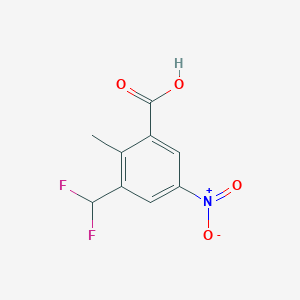
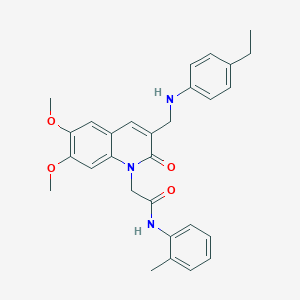
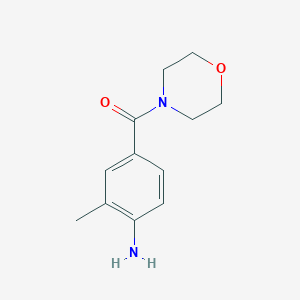
![2,3-dimethylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B2486249.png)
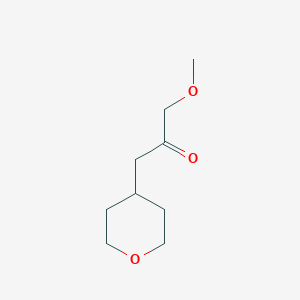
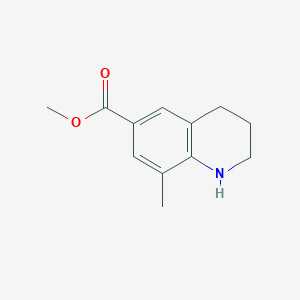
![rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B2486255.png)

![(4-ethoxyphenyl)[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2486257.png)
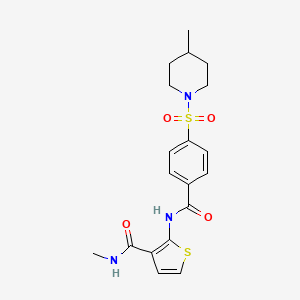
![2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2486262.png)
![5,7-dimethyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2486263.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methoxybenzyl)oxy)-4H-chromen-4-one](/img/structure/B2486264.png)
![4,6-Difluoro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2486266.png)